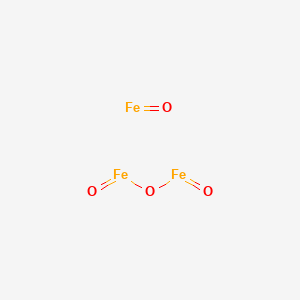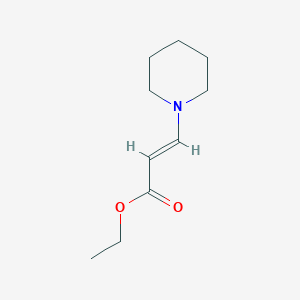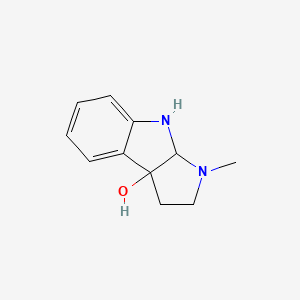
Iron Oxide Black
Overview
Description
Iron Oxide Black, also known as magnetite or Fe3O4, is a brownish-black iron ore . It is used in the manufacture of steel, glass, and enamels . It has coarse particles that are strongly magnetic . This compound is insoluble but miscible in water and oils . It is used as a pigment in paints, coatings, and colored concretes .
Synthesis Analysis
This compound can be synthesized from an aqueous solution of ferric nitrate using black tea extract as a reducing agent . The synthesis process involves compounds such as oxygen-bearing functional groups and amines which act as capping on the nanoparticles . The synthesized material characteristics depend on the synthesis method employed .
Molecular Structure Analysis
This compound, or Fe3O4, is a chemical compound that occurs in nature as the mineral magnetite . It contains both Fe2+ and Fe3+ ions and is sometimes formulated as FeO ∙ Fe2O3 .
Chemical Reactions Analysis
This compound reacts with water to produce iron hydroxide . It also reacts with sulphuric acid to produce iron (III) sulfate and water . When heated to decomposition, it may emit toxic fumes .
Physical And Chemical Properties Analysis
This compound is a fine powder with an odorless characteristic . It is insoluble in water but soluble in strong acid . It has a melting point of 1538 °C and a specific gravity of 5.7 . The physical and optical properties of the synthesized material are influenced by its physical characteristics such as morphology, size distribution, dispersion, crystallinity, structural defects, porosity, active area, as well as impurities .
Scientific Research Applications
Iron oxide black can enhance the ignition of methane-air mixtures. It is more effective than coal targets in igniting these mixtures, making it a potential tool for safety applications in mining and other industries (Dubaniewicz et al., 2000).
Doped this compound nanoparticles, such as iron-doped indium tin oxide, have shown significant enhancement in photo-thermal generation in the near-infrared biological window. This property is useful for in-vivo cancer treatments (Shao, Hu, & Ruotolo, 2016).
Superparamagnetic iron oxide nanoparticles (SPIONs) are widely used in biomedical applications, including magnetic resonance imaging, tissue repair, drug delivery, and cell separation. Their high magnetization values and biocompatible surface coatings make them ideal for these applications (Gupta & Gupta, 2005).
Iron oxide micro/nanostructures synthesized using green methods, like with black tea, show promising photocatalytic activity. This is particularly useful in applications like dye degradation under solar illumination (Ramanarayanan & Swaminathan, 2021).
A newly discovered iron oxide, Fe7O9, with a complex monoclinic structure, offers new perspectives in various industrial applications due to its unique stoichiometry and distorted crystal structures (Sinmyo et al., 2016).
Nano iron oxide/carbon black electrodes demonstrate potential for use in electrochemical capacitors, showing good cyclic stability and high specific capacitance (Nasibi, Golozar, & Rashed, 2012).
Iron oxide nanoparticles also present challenges in terms of potential toxicity, which is an important consideration in their biomedical applications. More research is needed to improve their biocompatible surface engineering to minimize toxicity (Liu, Gao, Ai, & Chen, 2013).
Advances in iron oxide nanocrystal technology have led to applications in medical imaging, particularly in cellular imaging and in vivo tracking of macrophage activity (Corot, Robert, Idee, & Port, 2006).
Mechanism of Action
Iron Oxide Black works through a chemical-conversion process applied to the ferrous metal to create a thin, protective layer of black iron oxide on the metal surface . After thoroughly cleaning and preparing the metal’s surface, the metal is immersed in a blackening solution containing oxidizing salts .
Future Directions
Iron Oxide Black has found fertile ground in the field of nanotechnology due to its outstanding magnetic property . It has a wide variety of applications in biomedicine, electronics, construction, environmental remediation, and energy harvesting . The main technological challenge is related to control of its physical characteristics . As our understanding of its properties and synthesis methods continue to evolve, we can expect to see new applications and improvements in existing ones .
properties
IUPAC Name |
oxoiron;oxo(oxoferriooxy)iron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Fe.4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVJSHCCFOBDDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Fe].O=[Fe]O[Fe]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA | |
| Record name | C.I. Pigment Black 11 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
1317-61-9 | |
| Record name | C.I. Pigment Black 11 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012227893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Pigment Black 11 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron oxide black | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149209.png)



